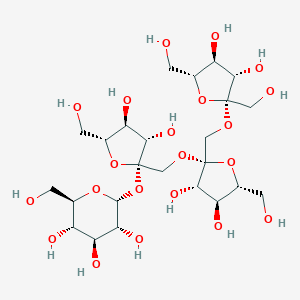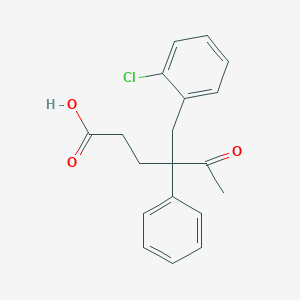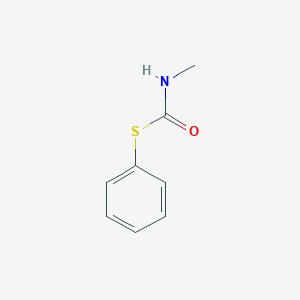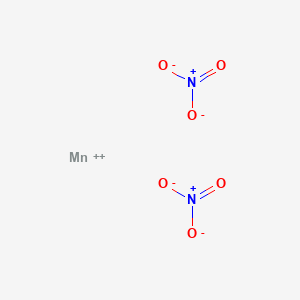
硝酸锰
描述
Synthesis Analysis
The synthesis of manganese nitrate involves several innovative approaches, including microwave synthesis, which has proven superior to conventional nitration methods. Microwave synthesis allows for reduced synthesis temperature and holding time, making it more industrially viable. The nitration atmosphere typically involves a mixture of nitrogen and hydrogen gases, where the presence of hydrogen accelerates the nitration process and purifies oxygen impurities (Huang, Li, & Peng, 2007).
Molecular Structure Analysis
The molecular structure of manganese nitrate and its derivatives can be intricate. For example, manganese oxide, synthesized and dispersed on carbon nanotubes, demonstrates significant capacitive behavior, which is essential for applications in supercapacitors. The specific capacitance and charge-discharge cycle stability of these composites highlight the importance of molecular structure in determining the material's applicability (Fan et al., 2006).
Chemical Reactions and Properties
Manganese nitrate acts as a precursor for various manganese compounds. For instance, nano-sized manganese oxide particles have shown efficient catalytic activity towards water oxidation and the epoxidation of olefins, indicating the compound's versatility in chemical reactions (Najafpour et al., 2012). Moreover, manganese nitride synthesized from manganese nitrate serves as a high-performance electrocatalyst in the oxygen evolution reaction, demonstrating its chemical reactivity and application in energy conversion processes (Walter et al., 2018).
Physical Properties Analysis
The physical properties of manganese nitrate derivatives, such as manganese dioxide, are characterized by techniques including X-ray diffraction and scanning electron microscopy. These properties are crucial for evaluating the material's suitability for specific applications, such as in charge storage where manganese dioxide nanosheets have shown remarkable specific capacitance (Moazami et al., 2015).
Chemical Properties Analysis
The chemical properties of manganese nitrate derivatives play a significant role in their catalytic activities. For instance, porous manganese oxides synthesized via citric acid solution combustion have been applied for catalytic oxidation of benzene, demonstrating the impact of physicochemical properties like surface area and reducibility on catalytic performance (Guo et al., 2020).
科学研究应用
Biomedical Applications
- Scientific Field: Biomedical Sciences
- Application Summary: Manganese-based nanoparticles have shown great potential for various biomedical applications due to their unique fundamental properties . They are ecofriendly, economical, biocompatible, and possess strong adsorption property .
- Methods of Application: The nanoparticles are developed for different biological applications such as drug delivery, anticancer, antimicrobial, antioxidants, nanozymes, photothermal therapy, and biosensing .
- Results or Outcomes: The use of manganese nanoparticles has been reported in numerous studies, highlighting their potential applications in the area of biomedical sciences .
Synthesis of Manganese Ferrite Nanoparticles
- Scientific Field: Nanotechnology
- Application Summary: Manganese ferrite (MnFe2O4) magnetic nanoparticles are prepared using manganese nitrate .
- Methods of Application: The nanoparticles are prepared by a sol-gel self-combustion technique using iron nitrate and manganese nitrate, followed by calcination at 150 °C for 24 h .
- Results or Outcomes: The resultant spinal ferrites obtained at low temperature exhibit single phase, nanoparticle size and good magnetic behavior .
Preparation of Manganese Doped Cadmium Selenide Quantum Dots
- Scientific Field: Quantum Physics
- Application Summary: Manganese nitrate can be used in the preparation of manganese doped cadmium selenide (CdSe) quantum dots .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Synthesis of Reactive Ceramics for Hydrogen Generation
- Scientific Field: Material Science
- Application Summary: Manganese nitrate can be used in the synthesis of reactive ceramics for hydrogen generation based applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Colorant for Ceramics and Porcelain
- Scientific Field: Ceramics Engineering
- Application Summary: Manganese nitrate is used mainly as a colorant for ceramics and porcelain .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Catalyst in the Production of Manganese Dioxide
- Scientific Field: Chemical Engineering
- Application Summary: Manganese nitrate is used as a catalyst in the production of manganese dioxide .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Nanotechnology in Biomedical Sciences
- Scientific Field: Biomedical Sciences
- Application Summary: Manganese-based nanoparticles have shown great potential for various biomedical applications due to their unique fundamental properties . They are ecofriendly, economical, biocompatible, and possess strong adsorption property .
- Methods of Application: The nanoparticles are developed for different biological applications such as drug delivery, anticancer, antimicrobial, antioxidants, nanozymes, photothermal therapy, and biosensing .
- Results or Outcomes: The use of manganese nanoparticles has been reported in numerous studies, highlighting their potential applications in the area of biomedical sciences .
Water Activity and Freezing Points in Aqueous Solutions
- Scientific Field: Solution Chemistry
- Application Summary: The water activities of manganese nitrate solutions were measured using a humidity sensor instrument up to almost the saturation molality at 298.15 K .
- Methods of Application: The thermodynamic properties of the system were described by the Pitzer model and specific interaction theory (SIT) .
- Results or Outcomes: Both approaches represent very satisfactorily, and with similar accuracy, the experimental data and the calculated manganese nitrate molal activity coefficients are comparable to those already published for analogous systems .
Nitrate Nitrogen Transformation
- Scientific Field: Environmental Science
- Application Summary: Nitrate-nitrogen pertains to the nitrogen component of the overall nitrate present in a given sample .
- Methods of Application: In order to reduce nitrate nitrogen pollution in water, nitrate nitrogen removal methods based on iron–carbon micro-electrolysis have become a key research focus .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
manganese(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVBAHRSNUNMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnN2O6, Mn(NO3)2 | |
| Record name | MANGANESE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | manganese(II) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890659 | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Manganese nitrate appears as a white crystalline solid. Denser than water. May ignite on contact with organic matter. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colorless hygroscopic solid; [Merck Index] White crystals; [CAMEO] 50% Aqueous solution: Pink liquid with an acidic odor; [Alfa Aesar MSDS] | |
| Record name | MANGANESE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2047 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Manganese nitrate | |
CAS RN |
10377-66-9 | |
| Record name | MANGANESE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I389H78514 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

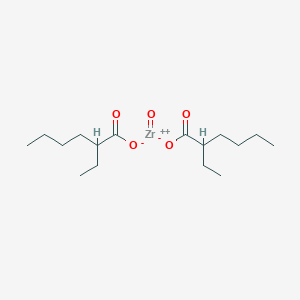

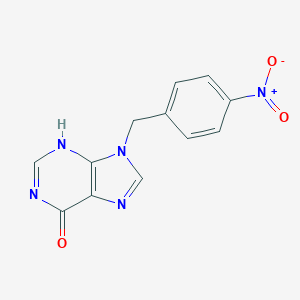


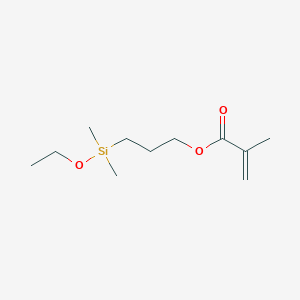
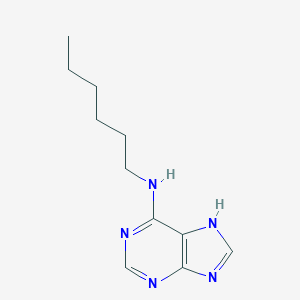
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



